Enhanced Molecular Weight and Heavy Atom Effect: Distinguishing 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol from its Chloro and Non-Halogenated Analogs
The presence of a bromine atom in the target compound confers a significantly higher molecular weight and unique heavy atom effect compared to its chloro and non-halogenated counterparts. This difference in mass and size can be leveraged in mass spectrometry-based assays for tracking and quantification, and it influences the compound's LogP and polar surface area (PSA), which are key determinants of membrane permeability and solubility [1].
| Evidence Dimension | Physicochemical Properties (Molecular Weight, LogP, PSA) |
|---|---|
| Target Compound Data | Molecular Weight: 301.14 g/mol; LogP: 2.32 (Predicted); PSA: 66.61 Ų [1] |
| Comparator Or Baseline | 1-(2-Chloro-4-nitrophenyl)piperidin-4-ol: MW ~256.69 g/mol; 1-(4-Nitrophenyl)piperidin-4-ol: MW = 222.24 g/mol [2] |
| Quantified Difference | The target compound exhibits a molecular weight increase of 17.4% over the chloro analog and 35.5% over the non-halogenated analog. This mass difference is readily detectable and quantifiable in MS assays [1][2]. |
| Conditions | Predicted physicochemical parameters calculated using standard cheminformatics methods (e.g., XLogP3, TPSA) as reported by PubChem [1]. |
Why This Matters
The higher molecular weight provides a distinct mass signature, simplifying identification and quantitation in complex biological matrices via mass spectrometry. The altered LogP and PSA values directly impact compound behavior in cell-based assays and ADME studies, making this building block a tool for modulating these critical properties.
- [1] PubChem. (2024). 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol. Computed Properties. View Source
- [2] PubChem. (2024). 1-(4-Nitrophenyl)piperidin-4-ol. Compound Summary. View Source
